7-Methoxyflavonol

概要

説明

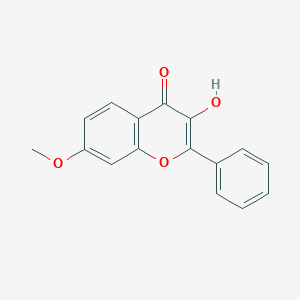

7-Methoxyflavonol is a naturally occurring flavonoid compound with the molecular formula C16H12O4. It is known for its diverse biological activities and is found in various plants. This compound is characterized by the presence of a methoxy group at the seventh position of the flavonol structure, which contributes to its unique chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyflavonol typically involves the methoxylation of flavonol. One common method includes the use of methoxycarbonyl chloride in the presence of a base to introduce the methoxy group at the desired position. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale extraction from plant sources or through chemical synthesis. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant materials. Chemical synthesis on an industrial scale may involve optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 7-Methoxyflavonol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonol.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .

科学的研究の応用

Antioxidant Properties

Research has shown that 7-methoxyflavonol exhibits significant antioxidant effects, which can protect human erythrocytes from oxidative damage. A study by Genişel and Aydın demonstrated that this compound, along with other flavonoids, contributed to the attenuation of oxidative stress in erythrocytes exposed to harmful agents. This protective effect is attributed to its ability to enhance the activity of antioxidant enzymes within the cells .

Key Findings:

- Oxidative Stress Protection: this compound helps mitigate oxidative damage in human red blood cells.

- Mechanism: It promotes antioxidant enzyme activity, providing cellular protection against reactive oxygen species.

Aromatase Inhibition

This compound has been identified as a potent inhibitor of aromatase, an enzyme that converts androgens into estrogens. This property is particularly relevant in the context of hormone-dependent cancers. A study indicated that methylated flavones, including this compound, demonstrated high stability against metabolic degradation and effective intestinal absorption, making them suitable candidates for oral bioavailability in cancer prevention strategies .

Key Findings:

- Aromatase Inhibition: Exhibits competitive inhibition with an IC50 value indicating effectiveness comparable to other known inhibitors.

- Stability and Absorption: Higher resistance to metabolism enhances its potential as a therapeutic agent.

Cancer Research

Recent studies have explored the anticancer properties of this compound derivatives. For instance, 5-hydroxy-7-methoxyflavone has been shown to induce apoptosis in colorectal cancer cells through reactive oxygen species-mediated mechanisms. This suggests that derivatives of this compound may serve as promising candidates for developing new cancer therapies .

Key Findings:

- Induction of Apoptosis: Exhibits potential for triggering cell death in cancer cells.

- Mechanism of Action: ROS-mediated pathways are implicated in its anticancer effects.

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound:

作用機序

The mechanism of action of 7-Methoxyflavonol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

類似化合物との比較

- 3-Hydroxyflavone

- 6-Methoxyflavone

- Chrysin

- Galangin

- Luteolin

Comparison: 7-Methoxyflavonol is unique due to the presence of the methoxy group at the seventh position, which enhances its biological activity and solubility compared to other flavonoids. For instance, 3-Hydroxyflavone lacks the methoxy group, resulting in different reactivity and biological properties .

生物活性

7-Methoxyflavonol, a methylated flavonoid, has garnered attention in recent years due to its diverse biological activities, including potential therapeutic effects against various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 7-position of the flavonoid structure. This modification enhances its stability and bioavailability compared to its unmethylated counterparts, making it a subject of interest in pharmacological studies.

The biological activities of this compound can be attributed to several mechanisms:

- Aromatase Inhibition : Research indicates that this compound exhibits potent inhibition of the aromatase enzyme, which is crucial for estrogen biosynthesis. This property positions it as a potential agent for preventing hormone-dependent cancers, such as breast cancer. In studies, it demonstrated an IC50 value of approximately 1.9 μM, indicating significant inhibitory capacity similar to that of more well-known flavonoids like chrysin .

- Antioxidant Activity : this compound has been shown to possess strong antioxidant properties. It effectively scavenges free radicals and protects erythrocytes from oxidative damage. In vitro studies have confirmed its ability to ameliorate oxidative stress in human erythrocytes, suggesting its potential role in preventing hemolysis and related diseases .

Table 1: Summary of Biological Activities

Case Studies

- Aromatase Inhibition Study : A study focused on the aromatase inhibitory effects of various methylated flavones, including this compound, found that it was nearly as effective as the most potent unmethylated flavonoids. The research highlighted its potential for oral bioavailability due to its metabolic stability, which could make it a viable candidate for clinical applications in hormone-related cancers .

- Oxidative Stress Mitigation : Another investigation assessed the protective effects of this compound on human erythrocytes subjected to oxidative stress. The findings revealed that this compound could significantly reduce hemolysis and enhance cell viability under pro-oxidative conditions, demonstrating its utility in managing oxidative stress-related disorders .

- Microbial Transformation : Research on the microbial transformation of 7-methoxyflavanone indicated that biotransformation products exhibited higher antioxidant activity than the parent compound. This suggests that microbial metabolites could enhance the therapeutic potential of this compound through improved bioactivity .

特性

IUPAC Name |

3-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRIGHIBTRMTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225760 | |

| Record name | 7-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-60-6 | |

| Record name | 7-Methoxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3-hydroxy-7-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXYFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。